molecular formula C4H6Br2 B097084 2-Butene, 2,3-dibromo- CAS No. 19398-48-2

2-Butene, 2,3-dibromo-

Cat. No. B097084
CAS RN: 19398-48-2
M. Wt: 213.9 g/mol
InChI Key: SDEHPRGMSHJNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butene, 2,3-dibromo- is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and has a boiling point of 146 °C. This compound is commonly used in the synthesis of other chemicals and has several applications in scientific research.

Mechanism Of Action

The mechanism of action of 2-Butene, 2,3-dibromo- is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can lead to changes in the structure and function of the molecule, which can have biological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Butene, 2,3-dibromo- are not well studied. However, it is known to be toxic to cells and can cause DNA damage. It is also believed to have mutagenic and carcinogenic properties.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Butene, 2,3-dibromo- in lab experiments is that it is readily available and relatively inexpensive. It is also a versatile compound that can be used in a variety of applications. However, one limitation is that it is toxic and must be handled with care. It can also be difficult to purify and separate from other compounds.

Future Directions

There are several future directions for research on 2-Butene, 2,3-dibromo-. One area of interest is its potential as a therapeutic agent. It has been shown to have activity against certain types of cancer cells, and further research may lead to the development of new cancer treatments. Another area of interest is its use in the synthesis of new compounds with biological activity. By modifying the structure of 2-Butene, 2,3-dibromo-, researchers may be able to create new compounds with improved properties. Finally, there is interest in studying the mechanism of action of 2-Butene, 2,3-dibromo- in more detail, which may help to elucidate its biological effects and potential therapeutic applications.

Synthesis Methods

2-Butene, 2,3-dibromo- can be synthesized through the reaction of 2-butene with bromine in the presence of a catalyst. This reaction produces a mixture of 2,3-dibromo-2-butene and 2,3-dibromo-1-butene, which can be separated by fractional distillation.

Scientific Research Applications

2-Butene, 2,3-dibromo- has several applications in scientific research. It is commonly used as a starting material for the synthesis of other chemicals, such as pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis and as a standard in analytical chemistry.

properties

CAS RN

19398-48-2

Product Name

2-Butene, 2,3-dibromo-

Molecular Formula

C4H6Br2

Molecular Weight

213.9 g/mol

IUPAC Name

2,3-dibromobut-2-ene

InChI

InChI=1S/C4H6Br2/c1-3(5)4(2)6/h1-2H3

InChI Key

SDEHPRGMSHJNMU-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C(/C)\Br)/Br

SMILES

CC(=C(C)Br)Br

Canonical SMILES

CC(=C(C)Br)Br

Other CAS RN

19398-48-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.